2-Amino-5-fluorobenzonitrile

概述

描述

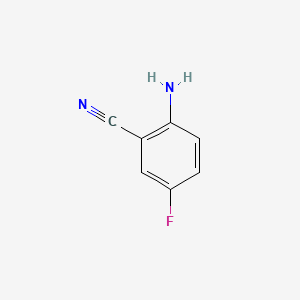

2-Amino-5-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2 It is a fluorinated derivative of benzonitrile, characterized by the presence of an amino group at the second position and a fluorine atom at the fifth position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 2-Amino-5-fluorobenzonitrile can be synthesized from 2,5-difluorobenzaldehyde through a multi-step reaction process. The preparation method includes the following steps:

Formation of Oxime: 2,5-Difluorobenzaldehyde is reacted with hydroxylamine hydrochloride and triethylamine in dichloromethane at 20°C for 4 hours to form the corresponding oxime.

Reduction: The oxime is then reduced to the corresponding amine using a suitable reducing agent.

Nitrile Formation: The amine is subsequently converted to the nitrile by dehydration using a suitable dehydrating agent

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Condensation and Dehydration Route

A three-step process utilizing 2,5-difluorobenzaldehyde as a starting material involves:

-

Condensation with hydroxylamine hydrochloride under triethylamine (20–40°C, 2–4 h) to form an oxime intermediate (Compound III).

-

Dehydration with phosphorus oxychloride in DMF (40–80°C, 2–6 h) to yield an imine chloride (Compound IV).

-

Aminolysis with ammonia gas (20–40°C, 2–6 h) to produce 2A5FBN.

This method achieves a total yield of ~83%, with individual step yields ranging from 85% to 95% .

Table 1: Reaction Conditions for Synthesis

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine, hydroxylamine hydrochloride | 20–40 | 2–4 | 95 |

| 2 | Phosphorus oxychloride, DMF | 40–80 | 2–6 | 85 |

| 3 | Ammonia gas | 20–40 | 2–6 | 92 |

Substitution Reactions

-

Nucleophilic aromatic substitution : The fluorine substituent at the 5-position facilitates substitution with nucleophiles (e.g., hydroxide ions) under basic conditions.

-

Amination : The amino group reacts with electrophiles (e.g., aldehydes) to form imine derivatives. For example, 2A5FBN reacts with aromatic aldehydes under microwave irradiation to yield azomethine compounds (B1–B6), with yields exceeding 80% .

Table 2: Azomethine Derivative Synthesis

| Aldehyde Derivative | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 15 | 85 |

| 4-Methylbenzaldehyde | 20 | 88 |

Coupling Reactions

-

Suzuki-Miyaura Coupling : The nitrile group acts as a directing group for palladium-catalyzed cross-couplings. For instance, 2A5FBN reacts with arylboronic acids to form biaryl compounds .

-

Buchwald-Hartwig Amination : The bromide analog (2-bromo-5-fluorobenzonitrile) undergoes amination with arylamines to produce TADF dyes, achieving external quantum efficiencies up to 5% .

Oxidation and Reduction

-

Oxidative Dehydrogenation : Under catalytic conditions (e.g., ZnCl₂), the amino group is oxidized to form nitro derivatives, which are precursors for azo dyes.

-

Reduction : The nitrile group is reduced to an amine or amide using LiAlH₄ or H₂/Ni catalysts, enabling the synthesis of aminoalkylbenzenes .

C–CN Bond Activation

The nitrile group undergoes C–C bond activation via nickel-catalyzed pathways, forming intermediates such as η²-arene complexes. DFT calculations reveal exothermic activation energies (ΔG = –9.6 kcal/mol in THF) and thermodynamic preferences for specific isomers .

Table 3: Thermodynamic Parameters for C–CN Activation

| Solvent | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| THF | –9.6 | –14.3 | –15.7 |

| Toluene | –6.6 | –11.2 | –14.3 |

Spectroscopic and Structural Analysis

科学研究应用

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various bioactive molecules:

- Synthesis of Tacrine Derivatives : 2-Amino-5-fluorobenzonitrile is utilized in the Friedländer reaction to synthesize tacrine derivatives, which are known for their acetylcholinesterase inhibitory activities. These derivatives have potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Research has demonstrated that derivatives synthesized from this compound exhibit significant antibacterial and antifungal properties. For instance, azetidinone derivatives derived from this compound showed promising activity against various bacterial strains and even against Mycobacterium tuberculosis .

Organic Synthesis

The compound's structure allows it to participate in several important synthetic reactions:

- Synthesis of Heterocycles : It acts as a versatile building block for synthesizing heterocyclic compounds. For example, reactions involving this compound and cyclic ketones under basic conditions lead to the formation of quinazoline derivatives .

- Enantioselective Reactions : When reacted with aminoethanol derivatives in the presence of zinc chloride, it yields oxazoline ligands that are crucial for catalyzing enantioselective nitroaldol reactions. This application highlights its importance in asymmetric synthesis .

Catalysis

The compound has been explored for its catalytic properties:

- Carbon Dioxide Fixation : Recent studies have shown that this compound can be used in the chemical fixation of carbon dioxide to produce quinazoline derivatives under mild conditions. This process not only contributes to green chemistry but also demonstrates high turnover numbers, making it an efficient catalyst .

Case Studies

Several studies illustrate the diverse applications of this compound:

作用机制

The mechanism of action of 2-Amino-5-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution reactions. The nitrile group can also participate in condensation reactions, leading to the formation of complex heterocyclic structures .

相似化合物的比较

- 2-Amino-5-chlorobenzonitrile

- 2-Amino-5-nitrobenzonitrile

- 2-Amino-5-fluoropyridine

- 3-Chloro-5-fluorobenzonitrile

- 2-Amino-4-methylbenzonitrile

Comparison: 2-Amino-5-fluorobenzonitrile is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and ligands, distinguishing it from other similar compounds .

生物活性

2-Amino-5-fluorobenzonitrile (CAS Number: 61272-77-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features an amino group, a fluorine atom, and a nitrile functional group attached to a benzene ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable precursor in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial and antifungal activities against several pathogens. The results demonstrated that derivatives of this compound showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Zone of Inhibition (mm) | Standard Antibiotic Comparison |

|---|---|---|

| E. coli | 15 | 20 (Ciprofloxacin) |

| S. aureus | 18 | 25 (Penicillin) |

| Candida albicans | 14 | 22 (Fluconazole) |

The above table illustrates the compound's effectiveness compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer effects of this compound. One study focused on its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 12 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The amino group facilitates hydrogen bonding with biological macromolecules, while the fluorine substituent enhances lipophilicity, potentially improving cellular uptake.

Interaction with Enzymes and Receptors

Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For instance, it has shown inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and transcription in cancer cells .

Synthesis and Derivatives

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated benzonitriles. Its derivatives have also been synthesized to enhance biological activity.

Synthesis Example

A common synthetic route involves reacting this compound with different aldehydes to form azetidinone derivatives, which have been evaluated for their antimicrobial properties:

This reaction has been optimized under various conditions, yielding compounds with improved biological activities .

Case Studies

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of synthesized derivatives of this compound against clinical isolates of bacteria and fungi. The findings revealed that certain derivatives exhibited enhanced activity compared to the parent compound .

- Anticancer Research : Another significant study investigated the effects of this compound on tumor growth in vivo using mouse models. The results indicated a reduction in tumor size when treated with this compound, supporting its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-fluorobenzonitrile in academic laboratories?

- Methodological Answer : A common approach involves nitrile formation via catalytic cyanation of halogenated precursors. For example, substituting a bromine atom in 5-bromo-2-fluorobenzaldehyde with a nitrile group using CuCN or Pd-catalyzed cross-coupling reactions (e.g., Rosenmund-von Braun reaction). Hydrolysis of intermediates like ethyl 2-amino-5-fluorobenzoate followed by dehydration can also yield the nitrile group . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to suppress side reactions like hydrolysis or decarboxylation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can confirm the aromatic substitution pattern and nitrile functionality. Fluorine coupling in NMR helps verify the position of the fluorine substituent .

- IR Spectroscopy : A sharp peak near 2230 cm confirms the presence of the nitrile group .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated in structural analogs like 2-Amino-5-fluorobenzoic acid .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H318 hazards) .

- Storage : Store at 0–6°C in airtight containers to prevent degradation or moisture absorption .

- Waste Disposal : Neutralize with dilute acid/base under fume hoods and dispose via certified chemical waste channels .

Advanced Research Questions

Q. How can this compound serve as a precursor in multi-target kinase inhibitor synthesis?

Q. What strategies improve reaction yields of this compound under catalytic conditions?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) enhance cyanation efficiency in cross-coupling reactions. Ligand additives like Xantphos improve stability and regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require strict temperature control (<80°C) to avoid byproducts .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion points .

Q. How should researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Purity Assessment : Confirm compound purity via HPLC or elemental analysis to rule out impurities causing spectral shifts .

- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) to identify substituent effects on chemical shifts .

- Computational Validation : DFT calculations (e.g., Gaussian) simulate NMR/IR spectra to validate experimental observations .

属性

IUPAC Name |

2-amino-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQDFQDXMNVDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372220 | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-77-3 | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。